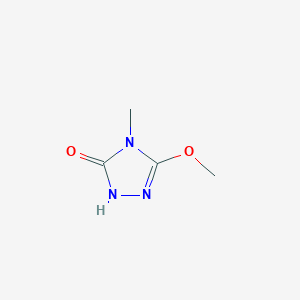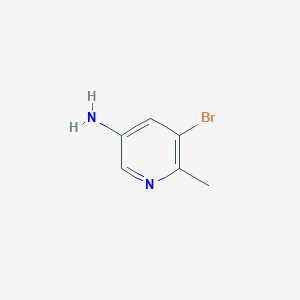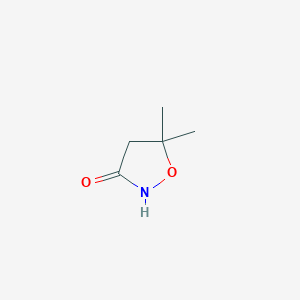
2-(4-甲氧基苯基)苯并噻吩-6-醇
描述
2-(4-Methoxyphenyl)benzothiophene-6-OL is a chemical compound belonging to the class of benzothiophene derivatives. It has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. The compound has a molecular formula of C15H12O2S and a molecular weight of 256.32 g/mol .
科学研究应用
2-(4-Methoxyphenyl)benzothiophene-6-OL is used in various scientific research applications, including:
Chemistry: As a reactant in the synthesis of 2-arylbenzo[b]thiophenes, which are studied for their potential therapeutic properties.
Biology: Investigated for its role in inhibiting conditions associated with estrogen deprivation syndrome, such as osteoporosis and hyperlipidemia.
Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用机制
Target of Action
It is used as a reactant in the synthesis of 2-arylbenzo[b]thiophenes . These compounds are known to inhibit various medical conditions associated with estrogen deprivation syndrome, including osteoporosis and hyperlipidemia .
Mode of Action
Given its use in the synthesis of 2-arylbenzo[b]thiophenes, it may interact with its targets by modulating estrogen receptors, which play a crucial role in conditions like osteoporosis and hyperlipidemia .
Biochemical Pathways
Considering its role in the synthesis of 2-arylbenzo[b]thiophenes, it might influence the estrogen signaling pathway .
Pharmacokinetics
Its molecular formula is c15h12o2s, and it has a molecular weight of 25632 . Its storage temperature is 2-8°C, suggesting that it is stable under refrigeration .
Result of Action
As a precursor in the synthesis of 2-arylbenzo[b]thiophenes, it may contribute to the therapeutic effects of these compounds, such as the inhibition of conditions associated with estrogen deprivation syndrome .
Action Environment
Its storage temperature suggests that it is stable under cool conditions .
生化分析
Biochemical Properties
2-(4-Methoxyphenyl)benzothiophene-6-OL plays a crucial role in various biochemical reactions. It is used as a reactant in the synthesis of 2-arylbenzo[b]thiophenes, which are known to inhibit medical conditions associated with estrogen deprivation . This compound interacts with several enzymes and proteins, including estrogen receptors, which it binds to and modulates their activity. The nature of these interactions involves the inhibition of estrogen receptor-mediated pathways, thereby exerting its therapeutic effects .
Cellular Effects
2-(4-Methoxyphenyl)benzothiophene-6-OL influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. By binding to estrogen receptors, it modulates the transcription of estrogen-responsive genes, leading to changes in cellular function. This compound also impacts cellular metabolism by altering the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of 2-(4-Methoxyphenyl)benzothiophene-6-OL involves its binding interactions with estrogen receptors. By binding to these receptors, it inhibits their activity, leading to a decrease in the transcription of estrogen-responsive genes. This inhibition results in the modulation of various cellular processes, including cell proliferation and differentiation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Methoxyphenyl)benzothiophene-6-OL have been observed to change over time. The compound is relatively stable under standard storage conditions (2-8°C), but its stability may decrease over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of estrogen receptor activity .
Dosage Effects in Animal Models
The effects of 2-(4-Methoxyphenyl)benzothiophene-6-OL vary with different dosages in animal models. At lower doses, the compound effectively inhibits estrogen receptor activity without causing significant adverse effects. At higher doses, toxic effects such as liver damage and hormonal imbalances have been observed . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
2-(4-Methoxyphenyl)benzothiophene-6-OL is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body. The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity . These interactions can affect metabolic flux and alter metabolite levels in the body.
Transport and Distribution
Within cells and tissues, 2-(4-Methoxyphenyl)benzothiophene-6-OL is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target tissues, where it can exert its therapeutic effects . The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to transport proteins.
Subcellular Localization
The subcellular localization of 2-(4-Methoxyphenyl)benzothiophene-6-OL is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound reaches its intended site of action, such as the nucleus, where it can interact with estrogen receptors and modulate gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)benzothiophene-6-OL typically involves the reaction of 4-methoxyphenylboronic acid with 6-bromo-2-benzothiophenol under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
2-(4-Methoxyphenyl)benzothiophene-6-OL undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated benzothiophenes.
相似化合物的比较
Similar Compounds
2-(4-Hydroxyphenyl)-1-benzothiophene-6-ol: Another benzothiophene derivative with similar structural features.
2-(4-Methoxyphenyl)-6-methoxybenzo[b]thiophene: A compound with an additional methoxy group, which may alter its chemical and biological properties.
Uniqueness
2-(4-Methoxyphenyl)benzothiophene-6-OL is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as a selective estrogen receptor modulator sets it apart from other benzothiophene derivatives .
属性
IUPAC Name |
2-(4-methoxyphenyl)-1-benzothiophen-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2S/c1-17-13-6-3-10(4-7-13)14-8-11-2-5-12(16)9-15(11)18-14/h2-9,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUFJMKTXKURRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(S2)C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431623 | |
| Record name | 2-(4-Methoxyphenyl)-1-benzothiophene-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
225648-21-5 | |
| Record name | 2-(4-Methoxyphenyl)benzo[b]thiophene-6-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=225648-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methoxyphenyl)-1-benzothiophene-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzo[b]thiophene-6-ol, 2-(4-methoxyphenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.843 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazole](/img/structure/B109498.png)












